
Ald-Ph-PEG3-azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ald-Ph-PEG3-azide is a crosslinker containing an azide group and an aldehyde group. The azide group enables PEGylation via Click Chemistry. The hydrophilic PEG spacer increases solubility in aqueous media. The aldehyde group reacts with amines and the N-terminal of peptides and proteins to form an imine containing a C=N double bond, which can be further reduced. PEG aldehyde or ketone derivatives can be used in reversible PEGylation through its reaction with hydrazine or hydrazide forming a hydrolytic acyl hydrozone linkage.
Wissenschaftliche Forschungsanwendungen
1. Drug Delivery and Tissue Engineering
PEG-based materials, including Ald-Ph-PEG3-azide variants, are used in drug delivery and tissue engineering. For instance, they form films and capsules with low fouling properties, suitable for controlled drug release and negligible toxicity to human cells (Leung et al., 2011).
2. Biointerface Fabrication
These compounds assist in creating biointerfaces with patterned self-assembled monolayers, aiding in selective biomolecule immobilization and antifouling, crucial in biomedical applications (Vandenbroucke et al., 2019).
3. Biomolecule Immobilization
Ald-Ph-PEG3-azide is instrumental in immobilizing carbohydrates and proteins onto solid surfaces, utilizing click chemistry. This application is significant in bioconjugation and surface modification technologies (Sun et al., 2006).
4. Quantum Dot Functionalization
The compound is used in quantum dot functionalization, enabling specific bio-orthogonal functionalities for in vivo imaging and drug delivery (Zhan et al., 2016).
5. Enzyme Stability Enhancement
In enzymology, Ald-Ph-PEG3-azide related compounds enhance enzyme stability, as demonstrated in cellulase stability studies in ionic liquids (Lu et al., 2018).
6. Alginate Cross-Linking
The compound aids in cross-linking alginate via Staudinger ligation, allowing for covalent bonding in hydrogel formation, beneficial in encapsulation and drug delivery systems (Gattás-Asfura & Stabler, 2009).
7. Photocatalytic Lithography
It plays a role in photocatalytic lithography using atomic layer deposition (ALD) films for patterned biointerfaces, enhancing the functionality of surfaces in various applications (Vandenbroucke et al., 2019).
8. Nano-biosensor Functionalization
Ald-Ph-PEG3-azide is crucial in nano-biosensor functionalization, enhancing surface immobilization for increased detection sensitivity, especially in ALD coatings (Guo et al., 2010).
Eigenschaften
CAS-Nummer |
807540-88-0 |
|---|---|
Produktname |
Ald-Ph-PEG3-azide |
Molekularformel |
C16H22N4O5 |
Molekulargewicht |
350.38 |
IUPAC-Name |
N-(2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)-4-formylbenzamide |
InChI |
InChI=1S/C16H22N4O5/c17-20-19-6-8-24-10-12-25-11-9-23-7-5-18-16(22)15-3-1-14(13-21)2-4-15/h1-4,13H,5-12H2,(H,18,22) |
InChI-Schlüssel |
MVQMINVSTCNCLY-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC=C(C([H])=O)C=C1)NCCOCCOCCOCCN=[N+]=[N-] |
Aussehen |
Solid powder |
Reinheit |
>95% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Ald-Ph-PEG3-azide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



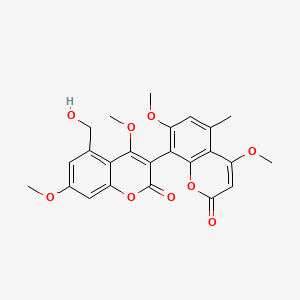
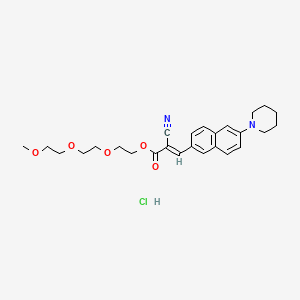
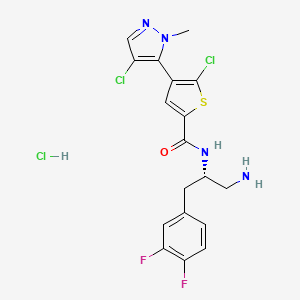
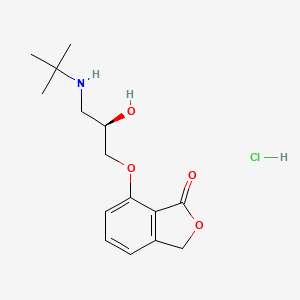
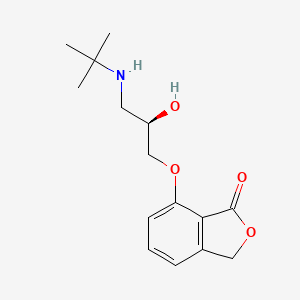
![3-[3-(3,5-Dimethyl-1h-Pyrazol-4-Yl)propoxy]-4-Fluorobenzoic Acid](/img/structure/B605222.png)
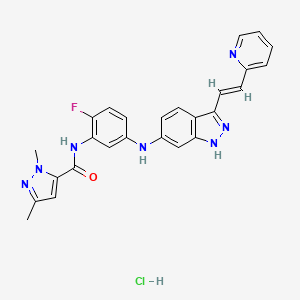
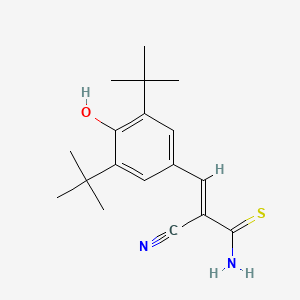

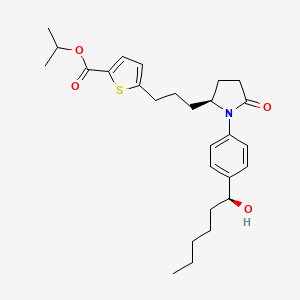

![6-(4-hydroxyphenyl)-5-methyl-2-phenyl-3-piperidin-1-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B605234.png)
